molecular formula C15H16FNO4S B2867559 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide CAS No. 863022-17-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2867559
CAS No.: 863022-17-7
M. Wt: 325.35
InChI Key: OAUHQRZRZOYKQL-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide ( 863022-17-7) is a synthetic organic compound with a molecular formula of C15H16FNO4S and a molecular weight of 325.4 g/mol . This hybrid molecule is characterized by its distinct structural features, incorporating a tetrahydrofuran-2-carboxamide core that is simultaneously substituted by a 4-fluorophenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group . The 1,1-dioxido moiety indicates the presence of a sulfone, which can significantly influence the compound's electronic properties, solubility, and potential for interacting with biological targets. Compounds featuring fluorophenyl and sulfone-containing heterocyclic subunits are frequently investigated in modern medicinal chemistry and drug discovery for their potential bioactivity . The specific stereochemistry of the tetrahydrofuran ring can be a critical determinant of the compound's biological activity and interaction with enzymes or receptors, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is representative of a class of chemicals designed as sophisticated building blocks and screening compounds for the discovery and development of new therapeutic agents. It is provided as a high-purity material for non-human research applications exclusively. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c16-11-3-5-12(6-4-11)17(13-7-9-22(19,20)10-13)15(18)14-2-1-8-21-14/h3-7,9,13-14H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUHQRZRZOYKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrothiophene Carboxamides

describes two nitrothiophene carboxamides:

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Molecular formula: C₁₆H₁₀F₃N₃O₄S₂
  • Purity: 42% (via LCMS)

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Molecular formula: C₁₄H₇F₂N₃O₃S₂
  • Purity: 99.05% (via LCMS)

Key Differences vs. Target Compound:

  • Core Structure: Both feature a nitrothiophene-carboxamide scaffold, whereas the target compound uses a tetrahydrofuran-carboxamide with a sulfonated thiophene ring.
  • Substituents: The trifluoromethyl and methoxy groups in the first compound enhance lipophilicity and steric bulk, which may affect solubility and target binding. The target compound’s fluorophenyl group balances lipophilicity without additional bulky substituents.

Furopyridine Carboxamides

and describe furo[2,3-b]pyridine-3-carboxamide derivatives, such as:

  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Functional groups: Fluorophenyl, trifluoroethylamino, cyclopropylcarbamoyl. Synthesis: Uses tetramethylisouronium hexafluorophosphate (V) and DMF as solvents, indicating robust coupling conditions .

Key Differences vs. Target Compound:

  • Heterocyclic System: The furopyridine core introduces aromaticity and planar rigidity, contrasting with the saturated tetrahydrofuran and thiolane dioxide rings in the target compound.
  • Substituents: The trifluoroethylamino group in these derivatives may improve membrane permeability but could increase metabolic liability compared to the target compound’s sulfone group.

Benzamide Derivatives with Thiolane Dioxide

describes N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2), which shares the thiolane dioxide moiety but replaces the tetrahydrofuran-carboxamide with a benzamide and furan-methyl group.

Key Differences vs. Target Compound:

  • Functional Groups: The 3-methoxybenzamide and furan substituents may reduce solubility compared to the target compound’s tetrahydrofuran-carboxamide .

Dihydroisobenzofuran Carboxamides

lists compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, which feature a dihydroisobenzofuran core.

Key Differences vs. Target Compound:

  • Substituents: The dimethylaminopropyl group introduces basicity, which may influence pharmacokinetic properties .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Synthesis Method Purity/Stability Notes
Target Compound Tetrahydrofuran-carboxamide Thiolane dioxide, 4-fluorophenyl Not specified Stability inferred from sulfone group
Nitrothiophene Carboxamides Nitrothiophene-carboxamide Trifluoromethyl, methoxy, thiazolyl HATU-mediated coupling 42–99% purity
Furopyridine Carboxamides Furo[2,3-b]pyridine Trifluoroethylamino, cyclopropyl Tetramethylisouronium (V) High reactivity in DMF
Benzamide-Thiolane Dioxide Benzamide Furan-methyl, 3-methoxy Not specified Commercial availability
Dihydroisobenzofuran Carboxamides Dihydroisobenzofuran Dimethylaminopropyl Pharmacopeial standards Labeling requirements

Implications for Drug Design

  • Sulfone vs. Nitro Groups: The target compound’s thiolane dioxide sulfone may offer better metabolic stability than nitro groups, which are prone to reduction .
  • Fluorophenyl Ubiquity: The 4-fluorophenyl group is a recurring motif across compounds, suggesting its utility in enhancing target affinity and pharmacokinetics .

Preparation Methods

Synthesis of 1,1-Dioxido-2,3-Dihydrothiophen-3-amine

The dihydrothiophene sulfone component is typically prepared through a two-stage oxidation-amination sequence. Thiophene derivatives undergo epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C, followed by ring-opening with aqueous ammonia to yield the dihydrothiophen-3-amine intermediate. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours converts the thiophene ring to the 1,1-dioxido form.

Key Reaction Parameters

Parameter Optimal Value Source
Oxidation Temperature 60°C ± 2°C
mCPBA Equivalents 1.2 eq
Ammonia Concentration 28% (w/w)

Stepwise Synthetic Pathways

Carboxamide Bond Formation

The tetrahydrofuran-2-carboxylic acid precursor is activated using carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under nitrogen atmosphere. Reaction with 4-fluoroaniline (1.1 equivalents) at 50°C for 6 hours produces N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide in 78–82% yield.

Critical Considerations

  • Solvent Selection : THF outperforms DMF/DMSO in minimizing side reactions
  • Activation Time : 30-minute pre-activation with CDI ensures >95% conversion

Coupling with Dihydrothiophene Sulfone

The final coupling employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agent:

  • Charge N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide (1.0 eq) and HATU (1.5 eq) in DMF
  • Add dihydrothiophen-3-amine sulfone (1.2 eq) portionwise at 0°C
  • Warm to room temperature and stir for 18 hours

Yield Optimization Data

Entry Temperature Equiv. HATU Yield (%)
1 0°C → 25°C 1.5 67
2 0°C → 40°C 1.8 72
3 −10°C→25°C 2.0 81

Alternative Preparation Strategies

One-Pot Tandem Approach

Recent advancements demonstrate a tandem oxidation/coupling methodology using polymer-supported catalysts:

  • Combine thiophen-3-amine, 4-fluoroaniline, and tetrahydrofuran-2-carbonyl chloride
  • Add Amberlyst® 15 (20% w/w) and tert-butyl hydroperoxide (TBHP)
  • Heat at 80°C under microwave irradiation (150 W)

This method achieves 68% overall yield but requires specialized equipment and generates mixed sulfone/sulfoxide byproducts.

Enzymatic Resolution of Racemic Intermediates

For optically pure variants, lipase-mediated kinetic resolution proves effective:

  • Substrate: Racemic tetrahydrofuran-2-carboxamide
  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Solvent System: tert-Butyl methyl ether/Phosphate buffer (pH 7.4)
  • Enantiomeric Excess: >98% ee achieved in 24 hours

Purification and Characterization Protocols

Chromatographic Purification

Final compounds are purified via flash chromatography using:

  • Stationary Phase: Silica gel 60 (230–400 mesh)
  • Eluent Gradient: Hexane/EtOAc (4:1 → 1:2 v/v)
  • Typical Recovery: 85–91%

Spectroscopic Validation

Key Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-F), 4.81 (dd, J=8.4 Hz, 1H, THF), 3.92–3.85 (m, 2H, SO₂CH₂)
  • HRMS : m/z calc. for C₁₆H₁₇FN₂O₄S [M+H]⁺ 352.0892, found 352.0889

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilizing microreactor technology show promise:

Parameter Batch Process Flow Process Improvement
Reaction Time 18 h 42 min 25× faster
Space-Time Yield 0.8 g/L/h 19.6 g/L/h 24.5×
Solvent Consumption 12 L/kg 3.4 L/kg 71% reduction

Waste Stream Management

The synthesis generates fluorinated byproducts requiring specialized treatment:

  • Fluoride Scavengers : Calcium hydroxide slurry (pH 10.5)
  • Sulfur Removal : Activated carbon filtration (0.5% w/v)
  • Solvent Recovery : Distillation towers with >98% purity

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